Scientific Field: Polymer Science and Engineering.
Application Summary: Triethyl(methoxy)silane is used as a silane coupling agent in the development of polymer composites and coatings.
Methods of Application: The methoxy-type silane coupling agent composites-based modification is discussed using different methods.
Results or Outcomes: The use of this silane coupling agent improves properties such as environment-friendly fabrication process, mechanical, physical, swelling, and dynamic viscoelastic properties of composites.
Scientific Field: Material Science.
Methods of Application: MTMS is used to quench labware with MTMS while handling HF/pyridine.
Results or Outcomes: MTMS on diglycidyl bisphenol A resin (epoxy resin) shows weathering resistance on exposure to UV by lowering the effect of color change by 45%.
Scientific Field: Organic Chemistry.
Application Summary: Triethylsilane is used as a catalyst in various organic synthetic reactions.
Results or Outcomes: It helps in catalyst reactivation after catalyst polymerization of styrene.
Application Summary: Triethylsilane is used as a reducing agent in many organic synthetic reactions.
Methods of Application: It is used to reduce metal salts, enhances deprotection of t-butoxycarbonyl-protected amines and tert-butylesters, and used in the reductive amidation of oxazolidinones with amino acids to provide dipeptides.
Results or Outcomes: The use of Triethylsilane as a reducing agent helps in the successful completion of various organic reactions.
Application Summary: Trimethylsilane is used in the semiconductor industry as a precursor to deposit dielectrics and barrier layers via plasma-enhanced chemical vapor deposition (PE-CVD).
Methods of Application: It is also used as a source gas to deposit TiSiCN hard coatings via plasma-enhanced magnetron sputtering (PEMS).
Results or Outcomes: It is an expensive gas but safer to use than silane (SiH4); and produces properties in the coatings that cannot be undertaken by multiple source gases containing silicon and carbon.
Application Summary: Methoxytrimethylsilane (MTMS) is a silylating agent, which is majorly used to provide a hydrophobic surface coating with a high water contact angle and low surface energy.
Methods of Application: It was used to quench labware with MTMS while handling HF/pyridine.
Results or Outcomes: MTMS on diglycidyl bisphenol A resin (epoxy resin) also shows weathering resistance on exposure to UV by lowering the effect of color change by 45%.
Triethyl(methoxy)silane, with the chemical formula CHOSi, is an organosilicon compound characterized by the presence of three ethyl groups and one methoxy group attached to a silicon atom. This compound is notable for its unique structure, which includes a reactive Si-H bond, making it valuable in various
Triethyl(methoxy)silane is flammable and can irritate the skin, eyes, and respiratory system []. When handling this compound, it's important to follow proper laboratory safety procedures, including wearing appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].
Triethyl(methoxy)silane can be synthesized through various methods:
Triethyl(methoxy)silane finds applications across various fields:
Interaction studies involving triethyl(methoxy)silane have primarily focused on its reactivity with different functional groups in organic compounds. These studies reveal that triethyl(methoxy)silane can effectively interact with aldehydes, ketones, and alcohols, facilitating their transformation into more complex structures. The ability to form siloxanes through hydrolysis makes it a valuable reagent for creating hybrid materials with tailored properties .
Several compounds share structural similarities with triethyl(methoxy)silane. Here are some comparable compounds:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
Triethylsilane | CHSi | Commonly used as a reducing agent; lacks methoxy group. |
Trimethylsilane | CHSi | Highly reactive; used in hydrosilylation reactions but has different steric properties due to methyl groups. |
Trimethoxysilane | CHOSi | Contains methoxy groups but fewer alkyl chains; used for surface modification. |
Triisopropylsilane | CHSi | Similar reactivity; used in organic synthesis but has different steric hindrance due to isopropyl groups. |
Uniqueness: Triethyl(methoxy)silane stands out due to its combination of ethyl and methoxy groups, which enhances its reactivity compared to other silanes that may lack such functional diversity. This unique structure allows it to participate effectively in both reduction and condensation reactions, making it versatile for various applications in organic synthesis and material science .
Triethyl(methoxy)silane is an organosilicon compound characterized by a central silicon atom bonded to three ethyl groups and one methoxy group [1]. The molecular formula of this compound is C₇H₁₈OSi, with a molecular weight of 146.30 grams per mole [2] [3]. The compound possesses a tetrahedral geometry around the silicon center, which is typical for tetravalent silicon compounds [1].
The structural framework consists of a silicon atom covalently bonded to three ethyl groups (C₂H₅) and one methoxy group (OCH₃) [1]. This arrangement creates a molecule with the systematic name triethyl(methoxy)silane and the Chemical Abstracts Service designation as Silane, triethylmethoxy- [4] [2]. The compound is registered under the Chemical Abstracts Service Registry Number 2117-34-2 [5] [4] [2].
The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3 [4] [2]. The corresponding International Chemical Identifier Key is HUZZQXYTKNNCOU-UHFFFAOYSA-N [4] [2]. The canonical Simplified Molecular Input Line Entry System representation is CCSi(CC)OC [2] [3].
Table 1: Basic Molecular Properties of Triethyl(methoxy)silane
Property | Value |
---|---|
Molecular Formula | C₇H₁₈OSi |
CAS Registry Number | 2117-34-2 |
IUPAC Name | triethyl(methoxy)silane |
Chemical Abstract Service Name | Silane, triethylmethoxy- |
Molecular Weight | 146.30 g/mol |
Exact Mass | 146.112692 g/mol |
InChI | InChI=1S/C7H18OSi/c1-5-9(6-2,7-3)8-4/h5-7H2,1-4H3 |
InChI Key | HUZZQXYTKNNCOU-UHFFFAOYSA-N |
Canonical SMILES | CCSi(CC)OC |
The exact mass of triethyl(methoxy)silane is 146.112692 grams per mole, which represents the monoisotopic mass calculated using the most abundant isotopes of each constituent element [3]. The compound exhibits idealized tetrahedral symmetry around the silicon center, with the three ethyl groups and one methoxy group arranged in a tetrahedral configuration [1].
Triethyl(methoxy)silane exists as a colorless to pale yellow liquid under standard ambient conditions [1]. The compound demonstrates specific physical characteristics that are typical of organosilicon compounds with alkyl and alkoxy substituents [5].
The density of triethyl(methoxy)silane is reported as 0.8 ± 0.1 grams per cubic centimeter at room temperature [5]. This relatively low density is characteristic of organosilicon compounds containing alkyl groups, which contribute to the overall lower mass per unit volume compared to more highly substituted silicon compounds [5].
The boiling point of triethyl(methoxy)silane is 132.1 ± 8.0 degrees Celsius at 760 millimeters of mercury atmospheric pressure [5]. This boiling point reflects the intermolecular forces present in the liquid state, which are primarily van der Waals forces between the alkyl chains and dipole-dipole interactions involving the silicon-oxygen bond [5].
The flash point of the compound is 19.9 ± 8.0 degrees Celsius, indicating that the substance can form flammable vapor-air mixtures at relatively low temperatures [5]. This low flash point is consistent with the presence of multiple ethyl groups, which contribute to the volatility of the compound [5].
Table 2: Physical Properties of Triethyl(methoxy)silane
Property | Value | Reference |
---|---|---|
Physical State | Liquid | [5] [1] |
Color | Colorless to pale yellow | [1] |
Density | 0.8 ± 0.1 g/cm³ | [5] |
Boiling Point | 132.1 ± 8.0 °C at 760 mmHg | [5] |
Flash Point | 19.9 ± 8.0 °C | [5] |
Melting Point | Not available | [5] |
Refractive Index | Not available | [5] |
Vapor Pressure | Not available | [5] |
Solubility | Soluble in organic solvents | [1] |
Triethyl(methoxy)silane demonstrates solubility in organic solvents, which is expected due to its predominantly hydrocarbon character from the three ethyl substituents [1]. The compound is likely to be miscible with nonpolar and moderately polar organic solvents such as hydrocarbons, ethers, and halogenated solvents [1]. The presence of the methoxy group provides some polar character to the molecule, potentially enhancing solubility in moderately polar solvents [1].
The spectroscopic characterization of triethyl(methoxy)silane provides detailed information about its molecular structure and bonding characteristics. Nuclear magnetic resonance spectroscopy, infrared spectroscopy, and mass spectrometry are the primary analytical techniques used for structural elucidation of this organosilicon compound [6] [7] [8].
Proton nuclear magnetic resonance spectroscopy of triethyl(methoxy)silane reveals characteristic chemical shifts corresponding to the different hydrogen environments within the molecule [8]. The ethyl groups attached to silicon typically exhibit multipicity patterns consistent with ethyl substitution, with methylene protons appearing as quartets and methyl protons as triplets [8].
The methoxy group protons resonate as a singlet, typically appearing at chemical shifts characteristic of protons attached to oxygen in silicon-containing compounds [8]. Silicon-29 nuclear magnetic resonance spectroscopy provides information about the silicon environment, with triethyl(methoxy)silane showing resonances in the range typical for tetracoordinate silicon with alkyl and alkoxy substituents [9] [10].
Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbon environments within the molecule, with distinct signals for the methyl carbons of the ethyl groups, the methylene carbons of the ethyl groups, and the methoxy carbon [8]. The chemical shifts are consistent with carbon atoms bonded to silicon, which typically show upfield shifts compared to their carbon analogs [8].
Infrared spectroscopy of triethyl(methoxy)silane shows characteristic absorption bands corresponding to the various functional groups present in the molecule [11] [12]. The carbon-hydrogen stretching vibrations of the alkyl groups appear in the region of 3000-2850 wavenumbers, consistent with saturated aliphatic carbon-hydrogen bonds [11] [12].
The silicon-oxygen stretching vibration, characteristic of the silicon-methoxy bond, appears in the region of 1110-1000 wavenumbers [12]. This band is typically strong and provides definitive evidence for the presence of silicon-oxygen bonding in organosilicon compounds [12]. The methoxy group carbon-hydrogen stretching appears as a sharp band around 2840 wavenumbers, which is characteristic of methoxy groups attached to silicon [12].
The silicon-carbon stretching vibrations appear in the lower frequency region, typically around 800-700 wavenumbers, and provide confirmation of the silicon-alkyl bonding present in the molecule [12]. Additional characteristic bands include carbon-hydrogen bending vibrations of the methyl and methylene groups in the 1500-1350 wavenumber region [11] [12].
Mass spectrometry of triethyl(methoxy)silane provides information about the molecular ion and fragmentation patterns characteristic of organosilicon compounds [6]. The molecular ion peak appears at mass-to-charge ratio 146, corresponding to the molecular weight of the compound [6].
Fragmentation patterns typically involve the loss of alkyl groups from the silicon center, with characteristic fragment ions corresponding to the sequential loss of ethyl groups [6]. The base peak often corresponds to fragments retaining the silicon center with partial alkyl substitution [6]. The mass spectral fragmentation provides structural confirmation and is useful for compound identification and purity assessment [6].